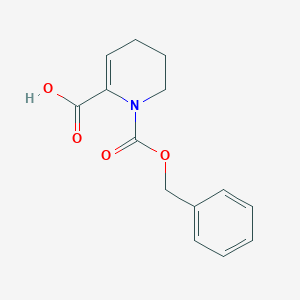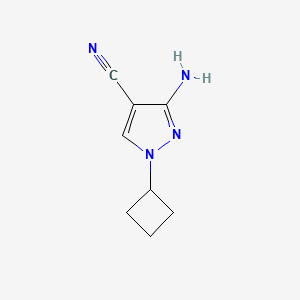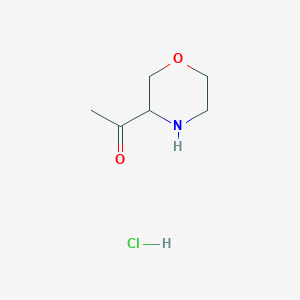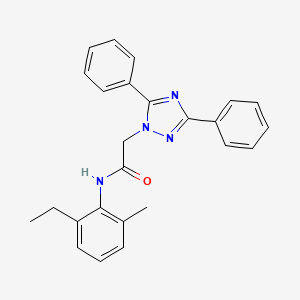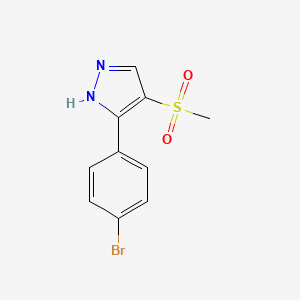![molecular formula C14H7BrN2O B11780026 2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)
2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-cyanobenzoxazole-2-yl(3-bromophényl)cétone est un composé chimique de formule moléculaire C13H8BrNO. Il s'agit d'un dérivé du benzo[d]oxazole, comportant un groupe bromophényle et un groupe carbonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-cyanobenzoxazole-2-yl(3-bromophényl)cétone implique généralement la réaction du 3-bromobenzonitrile avec le 2-aminophénol dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur, tel que le palladium, et d'une base, telle que le carbonate de potassium, dans un solvant approprié comme le diméthylformamide (DMF). Le mélange réactionnel est chauffé à une température spécifique, souvent autour de 100 °C, pendant plusieurs heures pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 5-cyanobenzoxazole-2-yl(3-bromophényl)cétone subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, modifiant sa structure chimique et ses propriétés.
Réactions de couplage : Il peut participer à des réactions de couplage, formant des molécules plus grandes avec une conjugaison étendue.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le DMF ou le DMSO.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire des dérivés avec différents groupes fonctionnels, tandis que l'oxydation et la réduction peuvent entraîner des changements dans l'état d'oxydation du composé .
Applications de la recherche scientifique
La 5-cyanobenzoxazole-2-yl(3-bromophényl)cétone a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Mécanisme d'action
Le mécanisme d'action de la 5-cyanobenzoxazole-2-yl(3-bromophényl)cétone implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromophényle et la partie benzo[d]oxazole jouent un rôle crucial dans son affinité de liaison et son activité. Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, modulant leur fonction et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group and the benzo[d]oxazole moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 2-(3,5-dichlorophényl)benzo[d]oxazole-6-yle
- 2-(m-Tolyl)-1,3-benzoxazol-5-amine
- 7-Bromo-2-phénylbenzo[d]oxazole
- 2-(3-(Trifluorométhyl)phényl)benzo[d]oxazol-5-amine
Unicité
La 5-cyanobenzoxazole-2-yl(3-bromophényl)cétone est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes bromophényle et carbonitrile. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications. Sa réactivité et ses activités biologiques potentielles la distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C14H7BrN2O |
|---|---|
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
Clé InChI |
WIINCGOULXCISS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
